molecular formula C7H8N2O B15072731 3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one CAS No. 503609-25-4

3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one

Cat. No.: B15072731
CAS No.: 503609-25-4
M. Wt: 136.15 g/mol
InChI Key: FQRXLUURLDXAHC-UHFFFAOYSA-N
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Description

3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one is a bicyclic heterocyclic compound featuring fused pyrrolidine and pyrimidine rings. Its structure includes a partially saturated pyrrolo[1,2-a]pyrimidine system, which distinguishes it from fully aromatic or fully saturated derivatives. The compound’s InChI and SMILES notations (as per ) highlight the connectivity of the pyrrolidine and pyrimidine moieties, with a ketone group at position 6.

Properties

CAS No.

503609-25-4

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

3,4-dihydro-2H-pyrrolo[1,2-a]pyrimidin-6-one

InChI

InChI=1S/C7H8N2O/c10-7-3-2-6-8-4-1-5-9(6)7/h2-3H,1,4-5H2

InChI Key

FQRXLUURLDXAHC-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2C=CC(=O)N2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a visible light-induced diastereoselective synthesis using 2H-azirines and maleimides in the presence of an organic photocatalyst has been reported . This method is efficient, environmentally friendly, and proceeds with good functional group tolerance and substrate scope.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry practices, can be applied to scale up the laboratory methods.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Key Substituents Biological Activity Reference
3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one Pyrrolo-pyrimidine (dihydro) None Not reported
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one Pyrrolo-pyrazine (dihydro) Bromine at C-2 Anti-inflammatory
8a-Phenylhexahydropyrrolo[1,2-a]pyrimidinone Pyrrolo-pyrimidine (hexahydro) Phenyl at 8a Structural studies
2,3-Dihydropyrrolo[1,2-a]quinazolin-5(1H)-one Pyrrolo-quinazoline (dihydro) Morpholino, methyl groups Drug development
7-Substituted pyrido[1,2-a]pyrimidin-4-ones Pyrido-pyrimidinone (tricyclic) Fluorine, piperazinyl Anticancer agents

Research Findings and Implications

  • Structural Flexibility : Saturation levels (dihydro vs. hexahydro) significantly alter conformational freedom, impacting molecular interactions .
  • Substituent-Driven Activity : Bromination and aromatic groups enhance anti-inflammatory and stacking properties, while heterocyclic variations (pyrazine vs. pyrimidine) diversify biological targets .

Biological Activity

3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one is a heterocyclic compound notable for its fused pyrrolo-pyrimidine ring system. This compound has garnered attention in medicinal chemistry due to its structural similarities to various biologically active compounds and its potential therapeutic applications.

  • Molecular Formula : C7H8N2O
  • Molecular Weight : 136.15 g/mol
  • CAS Number : 54906-42-2

The compound exhibits unique chemical properties that allow for various transformations, making it an attractive candidate for drug development.

Research indicates that this compound has significant biological activities, particularly in the context of kinase inhibition and anti-inflammatory effects. Its derivatives have been studied for their interactions with various biological targets.

Kinase Inhibition

One notable study highlighted the compound's potential as a selective inhibitor of JNK3 (c-Jun N-terminal kinase), which is implicated in neuronal apoptosis. The derivative tested exhibited an IC50 value of 2.69 nM against JNK3, demonstrating high selectivity among 38 kinases evaluated .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory effects of related pyrimidine derivatives. For instance, compounds structurally similar to this compound have shown potent inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Comparative Analysis with Similar Compounds

The following table summarizes some key comparisons between this compound and other structurally related compounds:

Compound NameStructure TypeNotable ActivityUniqueness
This compound Fused pyrrolo-pyrimidineJNK3 inhibitorHigh selectivity for JNK3
Pyrazolo[3,4-d]pyrimidine Fused pyrazole-pyrimidineCDK2 inhibitorDifferent ring fusion
Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one Fused pyrazine-pyrroleGluN2C/D-selective PAMsUnique selectivity profile

This table illustrates the unique biological profiles and potential therapeutic applications of this compound compared to other compounds.

Study on JNK Inhibition

In a comprehensive study examining the structure-activity relationship (SAR) of pyrrolidinyl derivatives, researchers found that modifications in the side chains significantly influenced the inhibitory activity against JNK3. The introduction of specific substituents led to enhanced potency and selectivity .

Anti-inflammatory Effects

A separate investigation into the anti-inflammatory properties of pyrimidine derivatives revealed that certain modifications could lead to improved efficacy in suppressing COX-2 activity. These findings suggest that structural variations can dramatically affect biological outcomes .

Development of NMDAR Modulators

Research has also explored the use of dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one as a core structure for developing positive allosteric modulators targeting N-methyl-D-aspartate receptors (NMDARs). These modulators showed promising enhancements in receptor potentiation and pharmacological relevance .

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